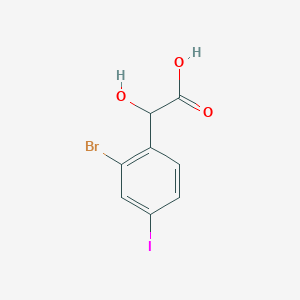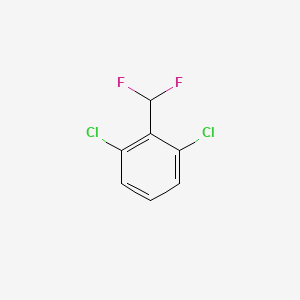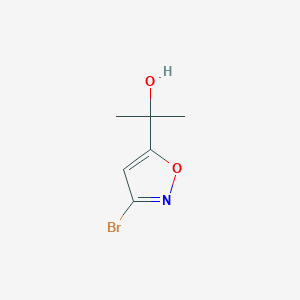
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H14O6 and a molecular weight of 254.24 g/mol . This compound is known for its presence in certain herbs and spices, such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) . It is a useful organic compound in various scientific research fields, particularly in life sciences .
Méthodes De Préparation
The synthesis of 2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid involves several steps :
Starting Material: The synthesis begins with benzyl alcohol.
Intermediate Formation: Benzyl alcohol reacts with chloroacetyl chloride to form phenylacetone.
Aromatic Substitution: Phenylacetone undergoes a reaction with fluorinated compounds to produce 3,4,5-trimethoxybenzene.
Final Product: The final step involves the reaction of 3,4,5-trimethoxybenzene with carbon dioxide to yield this compound.
Analyse Des Réactions Chimiques
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid undergoes various chemical reactions :
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions are carboxylic acids, alcohols, and halogenated compounds .
Applications De Recherche Scientifique
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It is utilized in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways . It is known to inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein . These actions suggest its potential role in regulating cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid can be compared with other similar compounds, such as 3-(3,4,5-trimethoxyphenyl)propanoic acid . While both compounds share the trimethoxyphenyl group, this compound has a unique oxo group at the 2-position, which contributes to its distinct chemical properties and reactivity .
Similar Compounds
- 3-(3,4,5-Trimethoxyphenyl)propanoic acid
- 3,4,5-Trimethoxyhydrocinnamic acid
Propriétés
Numéro CAS |
61404-52-2 |
|---|---|
Formule moléculaire |
C12H14O6 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
2-oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O6/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6H,4H2,1-3H3,(H,14,15) |
Clé InChI |
NYRJTUWNBNNATI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Boc-2-azaspiro[4.5]decan-8-one Oxime](/img/structure/B13703433.png)



